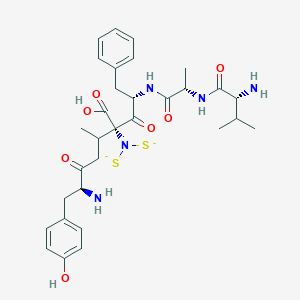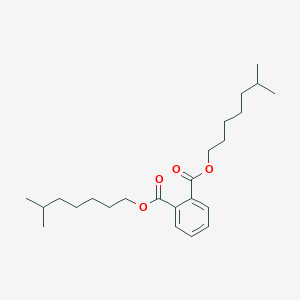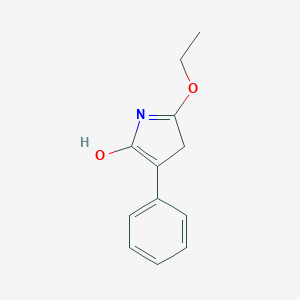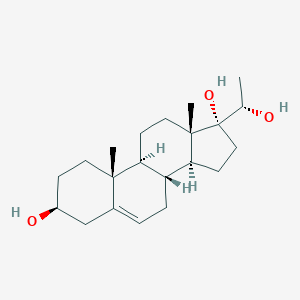
Cassyfiline
Vue d'ensemble
Description
Cassyfiline is an aporphine alkaloid . It has shown high activity against Mel-5 and HL-60 .
Molecular Structure Analysis
Cassyfiline contains a total of 48 bonds, including 29 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 4 ten-membered rings, 1 twelve-membered ring, 1 secondary amine (aliphatic), and 1 aromatic .Physical And Chemical Properties Analysis
Cassyfiline has a molecular weight of 341.36, a formula of C19H19NO5, and a structure classification of Alkaloids Other Alkaloids . Its physical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also available .Applications De Recherche Scientifique
Cytotoxic Properties and Applications
A study by Stévigny et al. (2002) focused on the purification of a cytotoxic crude alkaloid extract from Cassytha filiformis, leading to the isolation of cassythine (also known as cassyfiline). This research highlighted cassythine's cytotoxic activities against various cancer and non-cancer cell lines in vitro, marking it as a potential candidate for anticancer research. Cassythine, along with other isolated alkaloids, showed significant activity against different cell lines, indicating its potential in medical research, particularly in cancer therapy (Stévigny et al., 2002).
Chemical Constituents and Bioactivity
Further research into Cassytha filiformis by Chang et al. (1998) led to the isolation of various compounds, including cassyfiline. This study emphasized the significance of cassyfiline as part of the chemical constituents of Cassytha filiformis, contributing to its antiplatelet aggregation activity. Such findings are crucial for understanding the therapeutic potential of cassyfiline in various medical applications, especially in treatments related to blood clotting and cardiovascular diseases (Chang et al., 1998).
Potential in Treating Dermatological Conditions
In a study by Sung et al. (2011), Cinnamomum cassia extract, which is closely related to Cassytha filiformis, was evaluated for its antiallergic properties in atopic dermatitis. This research provides insights into the potential applications of cassyfiline in dermatological conditions, particularly in the treatment and management of skin allergies and inflammatory responses (Sung et al., 2011).
Alkaloids and Novel Compounds Isolation
The isolation of novel alkaloids, including cassyfiline, from Cassytha filiformis was achieved in a study by Yang-Chang et al. (1997). This research not only expanded the known chemical profile of Cassytha filiformis but also contributed to the understanding of cassyfiline's structure and properties, paving the way for its potential applications in various fields of medicinal and pharmaceutical research (Yang-Chang et al., 1997).
Safety And Hazards
Propriétés
IUPAC Name |
(12S)-7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaen-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-22-14-7-11-9(6-13(14)21)5-12-15-10(3-4-20-12)17(23-2)19-18(16(11)15)24-8-25-19/h6-7,12,20-21H,3-5,8H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXIOJQNDYKPCE-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC3C4=C(CCN3)C(=C5C(=C4C2=C1)OCO5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C[C@H]3C4=C(CCN3)C(=C5C(=C4C2=C1)OCO5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331765 | |
| Record name | Cassyfiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cassyfiline | |
CAS RN |
4030-51-7 | |
| Record name | (7aS)-6,7,7a,8-Tetrahydro-4,11-dimethoxy-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-10-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4030-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cassyfiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



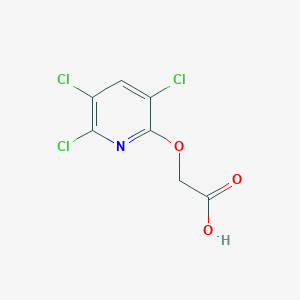
![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)


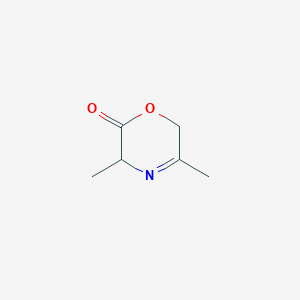
![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)


